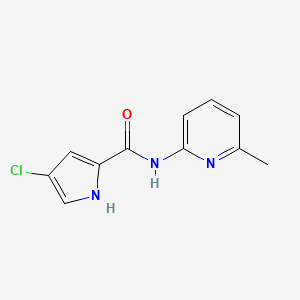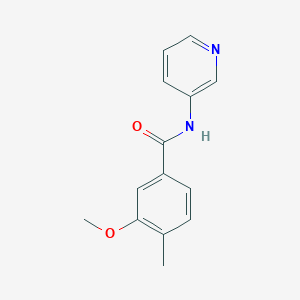![molecular formula C13H13N3 B7465587 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the TBK1 and IKKε kinases, which play important roles in the regulation of innate immune responses.
Mecanismo De Acción
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is a selective inhibitor of the TBK1 and IKKε kinases, which are involved in the regulation of innate immune responses. These kinases play important roles in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines. By inhibiting TBK1 and IKKε, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole suppresses the production of these inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli, including viral infection and Toll-like receptor activation. It has also been demonstrated to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer. In addition, it has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is its selectivity for TBK1 and IKKε, which reduces the risk of off-target effects. In addition, it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its efficacy may be limited to certain types of diseases, such as those involving innate immune responses.
Direcciones Futuras
There are several potential future directions for research on 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19, which involve dysregulated innate immune responses. Finally, further studies are needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole involves a multi-step process. The starting material is 3-methyl-1H-pyrazole, which is reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with indole in the presence of a base to yield 3-(1H-indol-3-yl)-3-methyl-1-(2-bromoacetyl)pyrazole. Finally, the bromine atom is replaced with a methyl group using sodium hydride and methyl iodide to obtain the final product, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole.
Aplicaciones Científicas De Investigación
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has been studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. In addition, it has been demonstrated to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer.
Propiedades
IUPAC Name |
3-[(3-methylpyrazol-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-16(15-10)9-11-8-14-13-5-3-2-4-12(11)13/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPURKJVVRATFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)




![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)




![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
